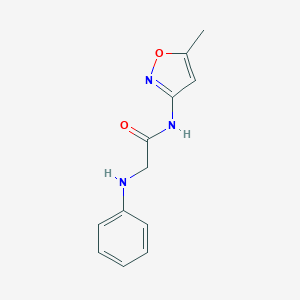![molecular formula C25H22N2O4 B271052 N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DBF-A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been found to inhibit the activity of glycogen synthase kinase 3β, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. Studies have also shown that N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and specificity. It has been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one of the limitations of using N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new derivatives of N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in combination with other drugs for the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in various fields.
Conclusion
In conclusion, N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has shown promise in various scientific research applications, including cancer treatment and neuroprotection. While there are limitations to its use in lab experiments, its high potency and specificity make it an attractive option for further research. With continued investigation, N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to be developed into a valuable tool for the treatment of various diseases.
Synthesemethoden
The synthesis of N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves several steps, including the reaction of 4-ethoxybenzaldehyde with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid to form the intermediate compound. The intermediate compound is then treated with pyrrolidine-2,5-dione to form N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. The purity of the final product is confirmed using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively researched for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide exhibits anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to inhibit the aggregation of beta-amyloid peptides, which are responsible for the formation of plaques in Alzheimer's disease. In addition, N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to protect dopaminergic neurons from degeneration in Parkinson's disease.
Eigenschaften
Produktname |
N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Molekularformel |
C25H22N2O4 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
N-dibenzofuran-3-yl-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H22N2O4/c1-2-30-19-10-8-18(9-11-19)27-15-16(13-24(27)28)25(29)26-17-7-12-21-20-5-3-4-6-22(20)31-23(21)14-17/h3-12,14,16H,2,13,15H2,1H3,(H,26,29) |
InChI-Schlüssel |
FHABWJVFIQFJEM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(3,5-dimethylphenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270969.png)
![5-oxo-N-[3-(trifluoromethyl)phenyl]-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270970.png)
![N-(4-bromo-5-chloro-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270971.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270974.png)
![N-(3-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270975.png)
![N-(2,4-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270979.png)
![2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-ethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270987.png)
![1-{4-[(2,5-Dimethoxyanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270989.png)

![N-(3,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270991.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)